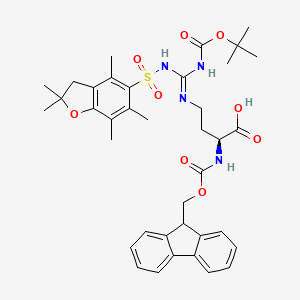

Fmoc-Agb(Pbf,Boc)

Descripción general

Descripción

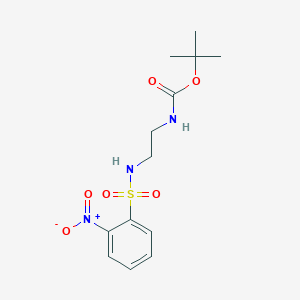

Fmoc-Agb(Pbf,Boc) is a complex molecule used in peptide synthesis . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis .

Synthesis Analysis

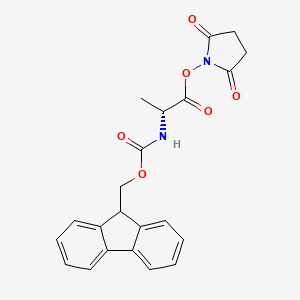

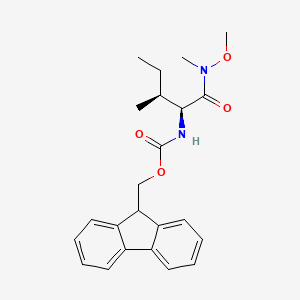

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Fmoc-Agb(Pbf,Boc) can be used in exactly the same manner as Fmoc-Arg(Pbf)-OH . The synthesis of some peptide sequences can be problematic due to the chemical nature of some amino acids and the many steps and chemical compounds involved .Molecular Structure Analysis

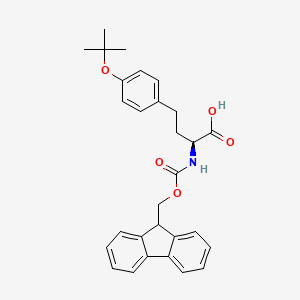

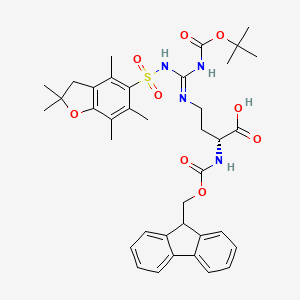

The molecular weight of Fmoc-Agb(Pbf,Boc) is 734.87 g/mol . The IUPAC name is (2S)-4- [ ( (E)- [ (tert-butoxycarbonyl)amino] { [ (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]imino}methyl)amino]-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .Chemical Reactions Analysis

The synthesis of Fmoc-Agb(Pbf,Boc) involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical and Chemical Properties Analysis

Fmoc-Agb(Pbf,Boc) is a white powder with a melting point greater than 63°C . It should be stored at temperatures less than or equal to -4°C .Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

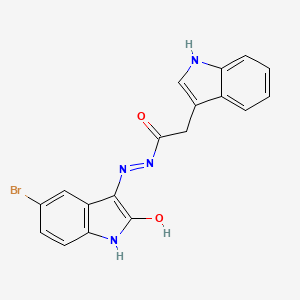

Minimizing Alkylation in Peptide Synthesis : Fmoc-Agb(Pbf,Boc) plays a role in peptide synthesis, particularly in minimizing tryptophan alkylation. The combination of Trp(Boc) and Arg(Pbf) results in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin in the absence of scavengers (Fields & Fields, 1993).

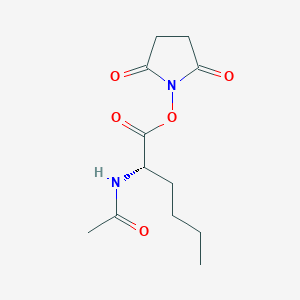

Peptide α-Thioesters Synthesis : Fmoc-Agb(Pbf,Boc) is instrumental in the synthesis of peptide α-thioesters, crucial for convergent protein synthesis strategies such as native chemical ligation (Mende & Seitz, 2011).

Conversion to C-terminal Esters : This compound is used in converting peptides on resins to C-terminal esters, with the protection groups such as N-Boc and Pbf remaining intact under mild conditions (Turner, Weber, & Lokey, 2010).

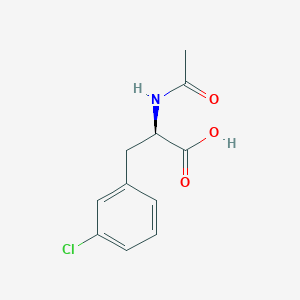

Orthogonal Building Blocks in Peptide Synthesis : Novel aryl boronate ester-based amino acids, compatible with Fmoc strategy and orthogonal to Boc, tBu, Pbf, are utilized in the synthesis of various peptidomimetics (Liu et al., 2017).

Hydrogelation and Self-Assembly : Fmoc-tripeptides, including Fmoc-Agb(Pbf,Boc), demonstrate significant differences in self-assembly properties, influencing the modulus and anisotropy of hydrogels (Cheng et al., 2010).

Enhanced Peptide Synthesis Techniques

Improving Solid-Phase Peptide Synthesis : Fmoc-Agb(Pbf,Boc) is utilized to improve the efficiency of solid-phase peptide synthesis, especially in the context of cyclic RGD peptides and challenging sterically hindered amino acids (Yamada et al., 2012), (Roodbeen et al., 2012).

Environmental Considerations in SPPS : The compound is part of a green Fmoc removal protocol in solid-phase peptide synthesis (SPPS), reducing environmental impacts while synthesizing peptide-based drugs (Přibylka, Krchňák, & Schütznerová, 2020).

Novel Applications and Synthesis Methods

Amine-Terminated Monolayers : Fmoc-Agb(Pbf,Boc) derivatives are used in the preparation and coupling of amine-terminated monolayers on carbon, impacting surface chemistry and material science (Lee et al., 2015).

Synthesis of N-Fmoc-Amino Diazoketones : The compound is integral in the synthesis of N-Fmoc-amino diazoketones from α-amino acids, demonstrating compatibility with various side-chain protecting groups (Siciliano et al., 2012).

Peptide Nucleic Acid Monomers : It aids in the synthesis of Fmoc/Boc-protected peptide nucleic acid monomers, offering a solution to solubility issues encountered in solid-phase synthesis (Browne, Langford, & Abbott, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The field of peptide synthesis is continually advancing. For instance, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This new method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVFDVTWTKHJQZ-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

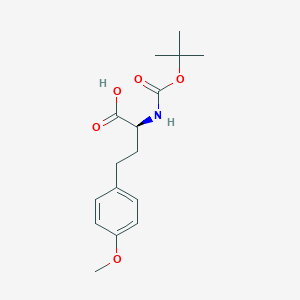

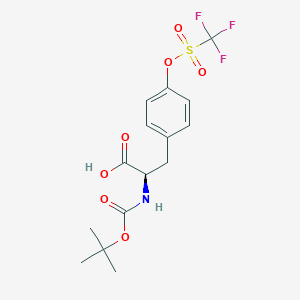

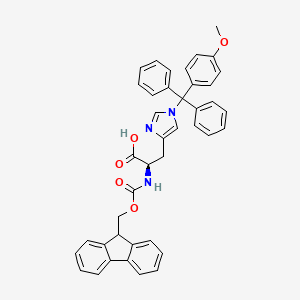

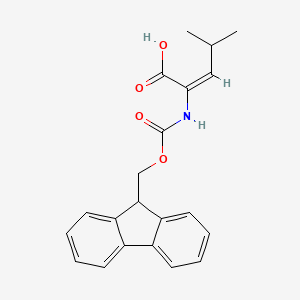

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)